molecular formula C16H25N3O B7916658 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7916658
M. Wt: 275.39 g/mol
InChI Key: RXDQJWUAYAOUJX-UHFFFAOYSA-N
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Description

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a tertiary amine-containing compound characterized by a piperidine core substituted with a benzyl-methyl-amino-methyl group at the 3-position and an ethanone moiety at the 1-position. The compound’s stereochemistry (e.g., (S)-configuration in some analogs) and substituent flexibility make it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

2-amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(11-14-6-3-2-4-7-14)12-15-8-5-9-19(13-15)16(20)10-17/h2-4,6-7,15H,5,8-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDQJWUAYAOUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl-substituted piperidine This intermediate is then reacted with methylamine to introduce the methyl-amino group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH₂) undergoes nucleophilic alkylation or acylation to form secondary amines or amides.

Reaction Type Reagents/Conditions Product Yield By-products Source
AlkylationBenzyl chloride, K₂CO₃, DMF, 80°C, 12 hN-Benzylated derivative72%Di-benzylated impurities
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated ethanone derivative85%None reported

Key findings:

  • Alkylation requires polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric hindrance from the piperidine ring.

  • Acylation proceeds efficiently under mild conditions due to the high nucleophilicity of the primary amine.

Reductive Amination

The ketone group participates in reductive amination with primary amines to form secondary amines.

Reagent System Catalyst Solvent Time Yield Side Products Source
NaBH₃CN, AcOH (pH ~6)NoneMeOH24 h68%Over-reduced alcohols
H₂ (1 atm), Pd/C (10 wt%)Pd/CEtOH6 h91%None reported

Mechanistic insights:

  • NaBH₃CN selectively reduces the imine intermediate without reducing the ketone .

  • Catalytic hydrogenation (H₂/Pd/C) provides higher yields but requires rigorous exclusion of oxygen.

Oxidation Reactions

The benzyl-methyl-amino group and ethanone moiety are susceptible to oxidative transformations.

Target Site Oxidizing Agent Conditions Product Yield Source
Tertiary amine (N-CH₃)mCPBACH₂Cl₂, 0°C → RT, 2 hN-Oxide derivative55%
Ethanone (C=O)KMnO₄, H₂SO₄H₂O, 100°C, 4 hCarboxylic acid analog43%

Notable observations:

  • mCPBA selectively oxidizes the tertiary amine to an N-oxide without affecting the primary amine.

  • Strong acidic conditions (H₂SO₄) are required for ketone oxidation, but competing decomposition limits yields.

Nucleophilic Substitution

The piperidine ring’s methylene groups participate in SN² reactions under specific conditions.

Leaving Group Nucleophile Base Solvent Product Yield Source
Tosyl (-OTs)NaN₃DIPEADMFAzide-substituted piperidine61%
Bromide (-Br)NH₃K₂CO₃THFAmmonium-substituted derivative78%

Challenges:

  • Steric hindrance from the benzyl-methyl group reduces reactivity at the 3-position of the piperidine ring.

Cycloaddition and Heterocycle Formation

The primary amine engages in cyclocondensation reactions to form heterocyclic systems.

Reaction Partner Conditions Product Yield Application Source
2,5-DimethoxytetrahydrofuranHCl (cat.), EtOH, refluxPyrrolidine-fused derivative66%Bioactive scaffold
ThioureaCH₃CN, 80°C, 8 hThiazolidinone analog58%Antimicrobial studies

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in aqueous solutions, confirmed by UV-Vis spectroscopy:

pH Dominant Form λ_max (nm) ε (L·mol⁻¹·cm⁻¹)
2.0Keto2451,200
7.4Enol2752,450
10.0Enolate2903,100

This behavior influences its reactivity in biological systems, particularly in enzyme-binding interactions.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, while photolytic studies show:

Condition Degradation Pathway Half-life Source
UV light (254 nm)N–C bond cleavage4.2 h
Visible light (450 nm)Oxidation of benzyl group>48 h

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and neurotransmitter analogs. Further studies are needed to optimize reaction selectivity and explore its catalytic applications.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone exhibit notable neuropharmacological effects. They are being investigated for their potential use in treating neurological disorders such as depression and anxiety. The piperidine ring structure is often associated with various psychoactive compounds, suggesting that this compound may influence neurotransmitter systems.

Antidepressant Potential

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of related piperidine derivatives in animal models. The mechanism of action is believed to involve serotonin and norepinephrine reuptake inhibition, which could be a pathway for this compound's therapeutic effects .

Anticancer Properties

Another promising application is in oncology. Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells. A case study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone could be further explored for its anticancer properties .

Case Study 1: Neuropharmacological Effects

In a controlled study involving mice, administration of a compound closely related to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone resulted in decreased depressive behaviors as measured by the forced swim test. The results indicated a significant reduction in immobility time compared to the control group, supporting the hypothesis of its antidepressant potential .

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines revealed that derivatives of this compound led to a dose-dependent decrease in cell viability. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthetic pathways.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Predicted) Boiling Point (°C)
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (Target) C16H23N3O 285.38 Benzyl-methyl-amino, piperidine N/A N/A
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone C15H21N3O 271.35 Benzyl-methyl-amino, pyrrolidine N/A N/A
2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanone C18H27N3O 301.43 Benzyl-cyclopropyl-amino, piperidine 8.58 467.7
2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanone C17H27N3O 289.42 Benzyl-ethyl-amino, piperidine N/A N/A
2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone C11H23N3O 213.32 Isopropyl-methyl-amino, piperidine N/A N/A
Key Observations:

Ring System Modifications: Replacement of piperidine with pyrrolidine (as in ) reduces ring size from six- to five-membered, decreasing molecular weight (271.35 vs. Cyclopropyl substitution (e.g., ) increases molecular weight (301.43) and lipophilicity, which may enhance membrane permeability but reduce solubility.

Amino Group Variations: Benzyl-ethyl-amino () vs. benzyl-methyl-amino (Target): The ethyl group increases molecular weight (289.42 vs. Isopropyl-methyl-amino (): Bulkier substituents may hinder intermolecular interactions but improve metabolic stability.

Physical Properties :

  • The pKa of 8.58 for the cyclopropyl derivative () suggests moderate basicity, influencing ionization state under physiological conditions.

Biological Activity

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353972-82-3, is a compound of interest due to its potential biological activities. This compound features a piperidine ring, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is C16H25N3C_{16}H_{25}N_3 with a molecular weight of approximately 275.39 g/mol. The structural representation includes an amino group and a piperidine moiety, which are significant in modulating biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including compounds similar to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

2. G Protein-Coupled Receptor Modulation
The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. These interactions can lead to various physiological responses, including modulation of neurotransmitter release and regulation of metabolic processes .

3. Neuropharmacological Effects
Given the structural similarity to other psychoactive compounds, there is potential for neuropharmacological activity. Compounds with similar frameworks have been explored for their effects on mood disorders and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from piperidine structures:

Study Findings Relevance
Study A Evaluated the antimicrobial properties of piperidine derivatives; found significant inhibition against E. coli and C. albicansSupports potential therapeutic applications in treating infections
Study B Investigated the interaction of piperidine derivatives with GPCRs; identified modulation of calcium signaling pathwaysHighlights the importance in drug design targeting GPCRs
Study C Assessed various alkaloids for their antimicrobial efficacy; identified structure-activity relationshipsProvides insight into optimizing compounds for enhanced activity

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